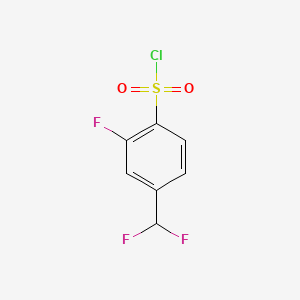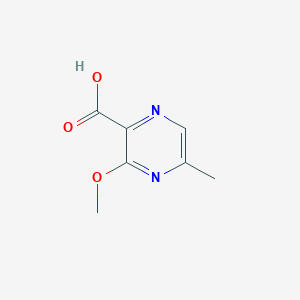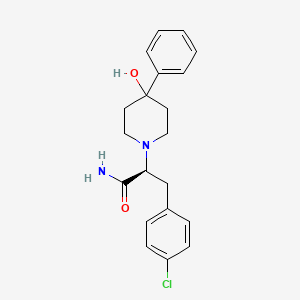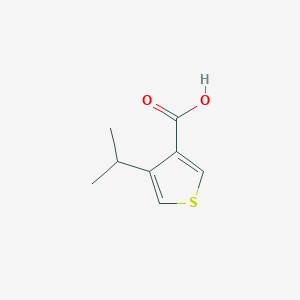
2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a 2-chlorophenyl group attached to an ethyl chain, which is further connected to a 4-methylbenzene-1-sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-(2-chlorophenyl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2-Chlorophenyl)ethanol+4-Methylbenzenesulfonyl chloride→2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and reaction time to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield 2-(2-chlorophenyl)ethanol and 4-methylbenzenesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Acidic or basic conditions for hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-(2-chlorophenyl)ethyl can be obtained.
Hydrolysis Products: 2-(2-Chlorophenyl)ethanol and 4-methylbenzenesulfonic acid.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to modify pharmacologically active molecules, potentially enhancing their efficacy or altering their pharmacokinetic properties.
Material Science: It may be used in the preparation of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate depends on its application. In organic synthesis, it acts as a sulfonate ester, participating in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the formation of new bonds with nucleophiles. In medicinal chemistry, the compound may interact with biological targets through its chlorophenyl and sulfonate moieties, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonamide
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonic acid
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonyl chloride
Comparison:
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonamide: This compound contains an amide group instead of an ester, which may alter its reactivity and applications.
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonic acid: The presence of a free sulfonic acid group makes this compound more acidic and potentially more reactive in certain conditions.
- 2-(2-Chlorophenyl)ethyl 4-methylbenzenesulfonyl chloride: This compound is a sulfonyl chloride, which is highly reactive and can be used to introduce sulfonate groups into other molecules.
The uniqueness of 2-(2-Chlorophenyl)ethyl 4-methylbenzene-1-sulfonate lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it useful in various synthetic and research applications.
Propriétés
Numéro CAS |
119779-14-5 |
|---|---|
Formule moléculaire |
C15H15ClO3S |
Poids moléculaire |
310.8 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15ClO3S/c1-12-6-8-14(9-7-12)20(17,18)19-11-10-13-4-2-3-5-15(13)16/h2-9H,10-11H2,1H3 |
Clé InChI |
BXKSOWQVZJWLQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl}acetic acid](/img/structure/B13466805.png)
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
![4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13466814.png)


![methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate](/img/structure/B13466829.png)


![2-(2,6-Dioxopiperidin-3-yl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13466849.png)



![3,3,11,11-Tetramethyl-2,4,10,12-tetraoxadispiro[5.1.5^{8}.1^{6}]tetradecan-7-amine](/img/structure/B13466885.png)
![1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B13466891.png)
